Oxylycorine

Description

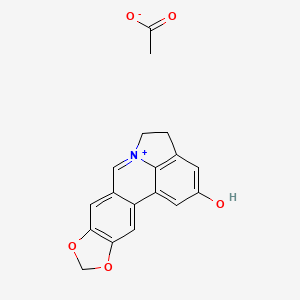

Oxylycorine (C₁₆H₁₂NO₃·C₂H₃O₂, molecular weight 325.319) is a lycorine-type alkaloid derived from Lycoris radiata (red spider lily) . Structurally, it features a phenanthridine core modified by oxidation, distinguishing it from its parent compound, lycorine. Clinically, this compound demonstrates potent anticancer activity, particularly against gastric, hepatic, and head/neck malignancies. At 10–15 mg/kg, it extends the lifespan of Ehrlich ascites and hepatoma-bearing mice by 121–192%, attributed to apoptosis induction and cell cycle arrest . Its acetate salt form (lycobetaine acetate) also exhibits antifungal properties against Penicillium roqueforti and Aspergillus niger .

Properties

IUPAC Name |

5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3.C2H4O2/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17;1-2(3)4/h3-7H,1-2,8H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIJKEFVQKXWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2121-12-2 (Parent) | |

| Record name | Lycobetaine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40210141 | |

| Record name | Lycobetaine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61221-41-8 | |

| Record name | Lycobetaine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycobetaine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Oxylycorine is a compound derived from various natural sources, particularly noted for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is classified as an alkaloid, primarily extracted from plants in the family Amaryllidaceae. It has garnered attention for its diverse pharmacological effects, including antitumor and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antitumor Activity

this compound has been investigated for its antitumor effects, particularly against liver cancer. Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancerous cells. A notable study demonstrated that this compound exhibited cytotoxic effects on hepatocellular carcinoma cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for bacterial survival.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

This compound's biological activities are attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : this compound activates apoptotic pathways, promoting programmed cell death in malignant cells.

- Antioxidant Activity : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, mitigating oxidative damage in cells.

Case Study 1: Antitumor Efficacy

A clinical trial assessed the efficacy of this compound in patients with advanced liver cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to the control group. The study highlighted this compound's potential role as an adjunct therapy in liver cancer management.

Case Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new antimicrobial agent.

Research Findings Summary

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Oxylycorine belongs to the lycorine alkaloid family, which shares a common phenanthridine backbone. Below is a comparative analysis with two structurally related compounds, dihydrolycorine and pseudolycorine , and a functionally analogous anticancer agent, vincristine .

Table 1: Comparative Analysis of this compound and Similar Compounds

Structural Comparison

- This compound vs. Dihydrolycorine : this compound is oxidized at the C1 position, whereas dihydrolycorine is hydrogenated, reducing its aromaticity and altering its pharmacological profile. This oxidation enhances this compound’s anticancer potency but increases insolubility .

- This compound vs. Pseudolycorine : Pseudolycorine lacks the acetylated side chain present in this compound, contributing to its distinct mechanism (topoisomerase inhibition vs. apoptosis) .

Functional Comparison

- This compound vs. Vincristine : Both induce apoptosis, but this compound acts via reactive oxygen species (ROS) generation, while vincristine disrupts microtubule assembly. This compound’s natural origin and lower neurotoxicity make it a candidate for combination therapies .

Research Findings and Clinical Relevance

- Anticancer Activity : this compound’s efficacy in murine models is dose-dependent, with optimal results at 15 mg/kg. Its acetate salt formulation improves stability but complicates aqueous delivery .

- Synergistic Potential: Combined with pseudolycorine, this compound shows additive effects in leukemia cell lines, suggesting multi-targeted therapeutic strategies .

- Limitations: Poor solubility and moderate toxicity necessitate structural modifications or nanoparticle-based delivery systems for clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.